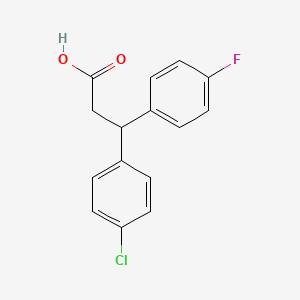

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid, otherwise known as 4-chloro-4-fluorophenylacetic acid (CFPAA), is a synthetic compound that has been used in a variety of research applications. CFPAA has been used as a substrate for the synthesis of various heterocyclic compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes, such as cyclooxygenases. CFPAA also has been used to study the biochemical and physiological effects of its metabolites, as well as to investigate the mechanisms of action of various drugs.

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopic Analysis

Research on derivatives closely related to 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has provided insights into their molecular structure and spectroscopic characteristics. These compounds are synthesized through reactions involving 4-fluoroacetophenone and 4-chlorobenzaldehyde, with the structures confirmed via IR and X-ray diffraction studies. Vibrational wavenumbers were calculated using both Hartree-Fock and Density Functional Theory methods. Such research contributes to understanding the electronic transitions, stability, and charge distribution within these molecules, which could be essential for designing materials with specific optical properties (Najiya et al., 2014).

Antibacterial and Antioxidant Properties

Studies have explored the synthesis and biological activities of compounds derived from 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid. By modifying this compound through various chemical reactions, researchers have developed derivatives with significant antibacterial and antioxidant properties. These derivatives exhibit high antibacterial activity against certain strains, although their effectiveness in neutralizing superoxide radicals varies. Such research indicates potential applications in developing new antibacterial agents or additives for pharmaceuticals and food preservation (Arutyunyan et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of chiral intermediates from related compounds demonstrates the potential for producing specific enantiomers of drug molecules, which is crucial for the pharmaceutical industry. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, showcases the utility of microbial reductases in achieving high enantioselectivity. This approach can be applied to synthesize enantiomerically pure forms of compounds for therapeutic purposes, highlighting the relevance of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid and its derivatives in drug development (Choi et al., 2010).

Advanced Material Synthesis

The compound and its derivatives have been involved in the synthesis of advanced materials, such as cyclic peroxides from alkenes and molecular oxygen, indicating its utility in chemical synthesis and material science. These processes, facilitated by transition metal catalysis, enable the creation of novel materials with potential applications in various industries, including pharmaceuticals, polymers, and organic electronics (Qian et al., 1992).

Fluorescence and Sensor Development

Derivatives of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid have been utilized in constructing fluorescent pH sensors, showcasing their potential in sensor technology and diagnostic applications. These sensors can operate in both solution and solid states, providing versatile tools for pH monitoring and potentially other analytes in biological and environmental samples (Yang et al., 2013).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFOWFUSHXHRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)

![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2590538.png)

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2590539.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590540.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B2590541.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)